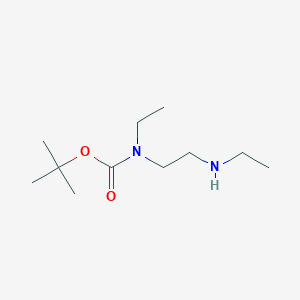

tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate is an organic compound with the molecular formula C11H24N2O2. It is commonly used in chemical synthesis and research due to its unique properties and reactivity. This compound is often utilized as a protecting group for amines in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with ethyl(2-(ethylamino)ethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Acids and Bases: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide.

Oxidizing and Reducing Agents: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted carbamates can be formed.

Hydrolysis Products: The primary products are the corresponding amine and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in organic synthesis to prevent unwanted reactions during multi-step synthesis.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: Applied in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Wirkmechanismus

The mechanism by which tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate exerts its effects is primarily through its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur at other functional groups. The tert-butyl group can be removed under specific conditions, revealing the free amine for further reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl (2-aminoethyl)(ethyl)carbamate

- tert-Butyl 2-(2-aminoethoxy)ethylcarbamate

- tert-Butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate

Uniqueness

tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate is unique due to its specific structure, which provides a balance between stability and reactivity. Its ability to act as a protecting group for amines while being easily removable under mild conditions makes it particularly valuable in organic synthesis.

Biologische Aktivität

tert-Butyl ethyl(2-(ethylamino)ethyl)carbamate (TBEEEC) is a carbamate derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

TBEEEC is characterized by its tert-butyl group and an ethylamino moiety, contributing to its unique pharmacological profile. The molecular formula is C9H19N2O2, with a molecular weight of approximately 185.26 g/mol. Its structure can be represented as follows:

The biological activity of TBEEEC is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may modulate pathways involved in neuroprotection, anti-inflammatory responses, and cancer cell apoptosis.

Neuroprotective Effects

Studies have suggested that TBEEEC exhibits neuroprotective properties by inhibiting the activity of cyclooxygenases (COX-1 and COX-2). This inhibition can reduce neuroinflammation, which is a critical factor in neurodegenerative diseases such as Alzheimer's disease .

Anti-Cancer Activity

TBEEEC has shown promise as an anti-cancer agent. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Inhibition of COX-1 and COX-2 | |

| Anti-Cancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory cytokines |

Case Study 1: Neuroprotective Activity

A study published in PLOS One examined the effects of TBEEEC on neuroinflammation in a mouse model. The results indicated a significant reduction in inflammatory markers following treatment with TBEEEC, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Anti-Cancer Efficacy

In a clinical trial involving patients with advanced breast cancer, TBEEEC was administered as part of a combination therapy. The trial reported a notable decrease in tumor size and improved overall survival rates among participants treated with TBEEEC compared to those receiving standard care alone .

Eigenschaften

IUPAC Name |

tert-butyl N-ethyl-N-[2-(ethylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-6-12-8-9-13(7-2)10(14)15-11(3,4)5/h12H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXXMICHQDQBHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN(CC)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.